(Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N'-hydroxyacetimidamide
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Overview
Description
(Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents.
Attachment of the Imidamide Group: The imidamide group is introduced via a reaction between an appropriate amine and a nitrile oxide intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the imidamide group to amines or other reduced forms.
Substitution: The benzofuran moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzofuran derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.
Scientific Research Applications
(Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N’-hydroxyacetimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N’-hydroxyacetimidamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety can bind to active sites, while the imidamide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and 5-hydroxybenzofuran share the benzofuran core structure.
Imidamide Derivatives: Compounds such as N-hydroxyacetimidamide and N’-hydroxybenzimidamide have similar functional groups.
Uniqueness
(Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N’-hydroxyacetimidamide is unique due to the combination of the benzofuran and imidamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yloxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H12N2O3/c11-10(12-13)6-15-8-1-2-9-7(5-8)3-4-14-9/h1-2,5,13H,3-4,6H2,(H2,11,12) |
InChI Key |
SQAYGYJEDNWZHK-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)OC/C(=N/O)/N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)OCC(=NO)N |
Origin of Product |
United States |
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